Product packaging for 1-(7-Guanyl)-4-(7-guanosinyl)butane(Cat. No.:CAS No. 74746-59-1)

1-(7-Guanyl)-4-(7-guanosinyl)butane

Cat. No.: B12726381
CAS No.: 74746-59-1
M. Wt: 489.5 g/mol
InChI Key: GDKHUFACIJCCKL-MZYRTQMTSA-O
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Description

Contextualization of Butane-Linked Guanosine (B1672433) and Guanine (B1146940) Structures within Nucleic Acid Chemical Biology

A specific and well-studied example of such a conjugate is 1-(7-Guanyl)-4-(7-guanosinyl)butane . This molecule consists of a guanine base and a guanosine nucleoside covalently linked by a four-carbon butane (B89635) chain. ontosight.ai The linkage occurs at the N7 position of both purine (B94841) rings, a site known to be susceptible to alkylation. nih.govnih.gov

This compound is not merely a synthetic curiosity; it is a significant product of the reaction between DNA and the bifunctional alkylating agent busulfan (B1668071). nih.govresearchgate.net Busulfan is a chemotherapeutic drug used in the treatment of chronic myelogenous leukemia. researchgate.net Its cytotoxic effect is believed to stem from its ability to form DNA cross-links, which interfere with DNA replication and transcription, ultimately leading to cell death. nih.govresearchgate.net

The formation of this compound is an example of a DNA intrastrand cross-link, where the two alkylated nucleobases are on the same DNA strand. researchgate.net High-pressure liquid chromatography (HPLC) and mass spectrometry have been instrumental in identifying this and related adducts, such as 1,4-di(7-guanosyl)butane (B12703010), from the products of DNA reacted with busulfan. nih.govresearchgate.net Mild acid hydrolysis can convert this compound and 1,4-di(7-guanosyl)butane into 1,4-di(7-guanyl)butane. nih.govresearchgate.net The identification of these cross-links provided crucial evidence for the mechanism of action of busulfan and highlighted how different alkylating agents can produce distinct patterns of DNA damage, leading to different biological outcomes. nih.gov

Chemical Properties of this compound
PropertyValue
Chemical FormulaC19H25N10O6+
Molecular Weight489.4652 g/mol
CAS Number74746-59-1
StructureA guanyl group and a guanosinyl group linked by a butane chain at the N7 positions.

Theoretical Frameworks for Designing Biomolecular Scaffolds and Linkers

The structure of this compound, with its distinct nucleobase/nucleoside moieties and a defined linker, exemplifies the core concepts used in the rational design of biomolecular scaffolds. In chemical biology, a scaffold is a central molecular framework used to organize appended chemical groups in a specific spatial arrangement to achieve a desired function. nih.gov

Nucleic acids are particularly attractive as scaffolding materials due to the high predictability of Watson-Crick base pairing, which allows for the programmed self-assembly of complex, nanometer-scale structures. nih.govporchettalab.com The butane chain in the title compound acts as a simple, flexible linker, connecting the two guanine-based units. The design of such linkers is a critical aspect of scaffold engineering, as the linker's length, rigidity, and chemical nature dictate the spatial relationship and potential interactions between the attached functional groups. harvard.edu

Researchers have developed various sophisticated biomolecular scaffolds beyond simple linkers. These frameworks are essential for applications ranging from sensing to the organization of proteins into defined oligomers. nih.govharvard.edu

Types of Biomolecular Scaffolds
Scaffold TypeDescriptionKey Characteristics
Simple LinkersFlexible or rigid chemical chains (e.g., alkanes, peptides) connecting two or more molecular units.Simplicity, control over distance.
Peptide Nucleic Acids (PNA)Synthetic DNA mimics with a neutral peptide-like backbone. researchgate.netHigh binding affinity to DNA/RNA, resistance to enzymatic degradation. researchgate.net
DNA-based ScaffoldsUtilize single or double-stranded DNA as a structural unit to organize other molecules. porchettalab.comProgrammable assembly, precise spatial control. porchettalab.com
DNA OrigamiThe folding of a long single strand of DNA into complex 2D and 3D shapes using shorter "staple" strands.Large, complex, and highly programmable architectures.

Overview of Research Paradigms and Unaddressed Questions for Novel Nucleobase-Nucleoside Conjugates

The study of novel nucleobase-nucleoside conjugates like this compound is an active area of research with implications for biochemistry, synthetic biology, and drug discovery. frontiersin.orgunife.it A central paradigm involves the synthesis of new conjugates and the systematic evaluation of their interactions with biological macromolecules to probe or modulate cellular processes. ontosight.airesearchgate.net

The conjugation of different moieties to nucleosides can enhance their biological activity or confer novel properties. researchgate.net For example, research has explored conjugates of nucleosides with bile acids, amino acids, and other bioactive molecules to create compounds with potential anticancer activity. unife.itresearchgate.net The development of efficient synthetic methodologies, such as click chemistry, has greatly expanded the ability to create diverse libraries of these conjugates for screening. unife.it

Despite significant progress, several key questions remain unaddressed:

Linker Influence: How do the length, flexibility, and chemical composition of the linker moiety precisely modulate the biological activity and target specificity of a conjugate?

Structural Impact: What are the detailed three-dimensional structures of these conjugates when bound to or incorporated within DNA or RNA, and how do they affect nucleic acid conformation and recognition by cellular machinery? nih.gov

Specificity and Targeting: Can highly specific conjugates be designed to target unique nucleic acid sequences or proteins for therapeutic or diagnostic applications? tandfonline.com

Cellular Consequences: What is the full spectrum of cellular responses to the formation of specific DNA adducts like this compound, including their recognition by DNA repair pathways and their ultimate role in cytotoxicity? nih.gov

Answering these questions will deepen our fundamental understanding of nucleic acid chemistry and function and could pave the way for the development of new, highly targeted therapeutic strategies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H25N10O6+ B12726381 1-(7-Guanyl)-4-(7-guanosinyl)butane CAS No. 74746-59-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74746-59-1

Molecular Formula

C19H25N10O6+

Molecular Weight

489.5 g/mol

IUPAC Name

2-amino-7-[4-(2-amino-6-oxo-1H-purin-7-yl)butyl]-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-9-ium-6-one

InChI

InChI=1S/C19H24N10O6/c20-18-23-13-9(15(33)25-18)27(6-22-13)3-1-2-4-28-7-29(14-10(28)16(34)26-19(21)24-14)17-12(32)11(31)8(5-30)35-17/h6-8,11-12,17,30-32H,1-5H2,(H5-,20,21,23,24,25,26,33,34)/p+1/t8-,11-,12-,17-/m1/s1

InChI Key

GDKHUFACIJCCKL-MZYRTQMTSA-O

Isomeric SMILES

C1=NC2=C(N1CCCCN3C=[N+](C4=C3C(=O)NC(=N4)N)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O)C(=O)NC(=N2)N

Canonical SMILES

C1=NC2=C(N1CCCCN3C=[N+](C4=C3C(=O)NC(=N4)N)C5C(C(C(O5)CO)O)O)C(=O)NC(=N2)N

Origin of Product

United States

Advanced Synthetic Methodologies for Butane Linked Guanine and Guanosine Analogues

Strategies for Regioselective N7-Alkylation of Guanine (B1146940) and Guanosine (B1672433) Nucleobases

A primary hurdle in the synthesis of 1-(7-Guanyl)-4-(7-guanosinyl)butane is the regioselective alkylation of the guanine and guanosine moieties at the N7 position of the purine (B94841) ring. Guanine possesses several nucleophilic nitrogen atoms, but alkylation typically occurs at the N7 and N9 positions. nih.gov Direct alkylation of guanine or its nucleosides under basic conditions often results in a mixture of N7 and N9 isomers, with the N9-alkylated product being the thermodynamically more stable and, therefore, the predominant isomer. nih.govacs.org Achieving N7 selectivity is a long-standing challenge in purine chemistry. acs.orgacs.org

Several strategies have been developed to overcome this challenge:

Catalyst-based Methods: A direct regioselective method involves the reaction of N-trimethylsilylated purines with a tertiary alkyl halide using tin(IV) chloride (SnCl₄) as a catalyst to favor the N7 isomer. nih.govacs.org

Protection Group Strategies: The regioselectivity of alkylation can be controlled by employing protecting groups. For instance, starting with N2,N9-diacetylguanine can facilitate N7-alkylation. acs.orgacs.org Understanding the role of acid catalysts in the coupling reaction of protected guanine derivatives is also crucial for directing the reaction toward the desired regioisomer. acs.org

Kinetic vs. Thermodynamic Control: The ratio of N7 to N9 products can be influenced by reaction conditions. The N7-isomer is often the kinetically favored product, while the N9-isomer is thermodynamically favored. Therefore, carefully controlled reaction times and temperatures can influence the product distribution.

Influence of the Substrate: The sequence of neighboring bases in an oligonucleotide can influence the rate of N7-alkylation. Studies have shown that a guanine residue preceded 5' by an adenine (B156593) is more readily alkylated at the N7 position compared to a guanine preceded by a thymine. nih.gov

The N7 position of guanine is the most nucleophilic site in DNA and is a major target for many alkylating agents. nih.gov Alkylation at this site introduces a positive charge into the imidazole (B134444) ring, which can lead to subsequent reactions like depurination or ring-opening. nih.govmdpi.com

MethodKey FeaturesOutcomeReference
Direct Alkylation Use of alkyl halides under basic conditions.Typically yields a mixture of N7 and N9 isomers, with N9 predominating. nih.govacs.org
Catalysis Reaction of silylated purines with alkyl halides using SnCl₄ catalyst.Direct and regioselective introduction of alkyl groups at the N7 position. nih.gov
Protecting Groups Use of derivatives like N2,N9-diacetylguanine.Overcomes regioselectivity challenges by directing alkylation to N7. acs.orgacs.org
Grignard Reagents Alkylation using Grignard reagents.Generally favors the formation of N7 isomers. nih.gov

Butane (B89635) Linker Integration Techniques and Reaction Pathway Optimization

The integration of the four-carbon chain to link the guanine and guanosine units is typically achieved using a bifunctional alkylating agent. A classic and well-studied reagent for this purpose is busulfan (B1668071) (1,4-butanediol dimethanesulfonate). oncohemakey.comresearchgate.net Busulfan acts as an electrophile where the mesylate groups are excellent leaving groups, allowing for sequential S_N2 reactions with nucleophiles like the N7 position of guanine. mdpi.com

The reaction of guanosine with busulfan can lead to the formation of several products, including the target molecule, this compound. researchgate.net The process involves an initial monoalkylation of one guanosine at the N7 position, followed by a second alkylation event where the other end of the butane linker reacts with the N7 position of another guanine or guanosine molecule. mdpi.com This second reaction can result in the formation of 1,4-di(7-guanosyl)butane (B12703010) or, after hydrolysis of the glycosidic bond, 1,4-di(7-guanyl)butane. researchgate.net The formation of these DNA cross-links is a critical aspect of the mechanism of action for certain anticancer drugs. oncohemakey.com

Optimizing the reaction pathway involves carefully controlling the stoichiometry of the reactants and the reaction conditions to maximize the yield of the desired asymmetric conjugate, this compound, over the symmetric di-guanosine or di-guanine products. This can be approached by using one of the purine derivatives in excess or by a stepwise synthesis where the mono-alkylated intermediate is first isolated and then reacted with the second purine base.

Alkylating AgentReaction TypeProductsReference
Busulfan Bifunctional S_N2 Alkylation7-(delta-hydroxybutyl)guanosine, 1,4-di(7-guanosyl)butane, this compound researchgate.net
Nitrogen Mustards Bifunctional AlkylationN7-guanine mono-adducts and interstrand cross-links. mdpi.comoncohemakey.com
1,4-Dimethanesulphonyloxybutane Bifunctional AlkylationYields 7-alkylguanines and di(guanin-7-yl) derivatives upon hydrolysis. researchgate.net

Methodologies for Stereochemical Control and Chiral Resolution in Conjugate Synthesis

The guanosine moiety in this compound contains a chiral ribose sugar, making stereochemical control a critical aspect of the synthesis. The starting material, guanosine, possesses a specific β-anomeric configuration at the C1' position of the ribose. Maintaining this configuration and the stereochemistry of the sugar's hydroxyl groups is essential.

Key strategies for stereochemical control include:

Protection of Ribose Hydroxyls: To prevent unwanted side reactions and to maintain the stereochemical integrity of the ribose ring, its hydroxyl groups (at the 2', 3', and 5' positions) are typically protected. Common protecting groups include silyl (B83357) ethers (e.g., TBDMS) or acyl groups (e.g., acetyl). acs.orgnih.gov Transient silylation has been shown to be an effective method for facilitating reactions at other parts of the nucleoside while protecting the sensitive hydroxyls. acs.org

Stereospecific Glycosylation: In syntheses that build the nucleoside from the base and the sugar (a convergent approach), stereochemical control is paramount. The Vorbrüggen glycosylation, which often uses silylated heterocycles and a protected sugar derivative with a Lewis acid catalyst, is a standard method for creating the N-glycosidic bond with high stereoselectivity. acs.orgscripps.edu

Chiral Resolution and Analysis: After synthesis, chiral resolution techniques may be necessary to separate diastereomers if the reaction is not perfectly stereoselective. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common method for separating and purifying stereoisomers. nih.gov The stereochemistry of the final products and intermediates is often confirmed using advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), which can establish the spatial proximity of protons and thus confirm the β-stereochemistry of the glycosidic bond. nih.gov

Derivatization Strategies for Structural Modifications and Functionalization of the Conjugate Backbone

Further structural diversity can be introduced by modifying the this compound backbone. These derivatizations can be used to attach fluorescent probes, affinity labels, or other functionalities to study the biological interactions of the conjugate.

Potential sites for derivatization include:

The C8 Position of Guanine: The C8 position is not involved in Watson-Crick base pairing and is a common site for modification. nih.gov Halogenation at C8, followed by metal-catalyzed cross-coupling reactions (e.g., Stille or Suzuki coupling), allows for the introduction of a wide variety of substituents. mdpi.com

The Exocyclic N2-Amino Group: The amino group of guanine can be acylated or otherwise modified, although this requires careful protection of other reactive sites. acs.org

The Ribose Moiety: The hydroxyl groups of the guanosine ribose, if deprotected, can be functionalized. For example, they can be esterified or etherified to attach other molecules.

The Butane Linker: While synthetically more challenging post-conjugation, analogues could be prepared using functionalized butane linkers from the outset. For example, a linker containing an additional functional group like an ester, amide, or alkyne could be used for subsequent click chemistry reactions.

These derivatization strategies significantly expand the utility of the core conjugate, allowing for the creation of tailored molecules for specific research applications. nih.govmdpi.com

Sophisticated Spectroscopic and Biophysical Approaches for Conformational and Interaction Analysis

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Elucidating Solution-State Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-invasive tool for determining the structure and dynamics of molecules in solution, offering atomic-level resolution.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are foundational for the initial structural characterization of 1-(7-Guanyl)-4-(7-guanosinyl)butane. The chemical shifts of the protons and carbons in the guanine (B1146940), ribose, and butane (B89635) linker moieties provide a fingerprint of the molecule's electronic environment. For instance, the distinct chemical shifts of the H8 and H1' protons are sensitive indicators of the glycosidic bond conformation (syn vs. anti) for the guanosine (B1672433) unit.

Two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguous assignment of all proton and carbon signals. COSY spectra reveal scalar couplings between protons, allowing for the tracing of proton networks within the ribose and butane moieties. HSQC spectra correlate directly bonded protons and carbons, facilitating the assignment of the carbon skeleton.

The flexibility of the butane linker introduces conformational isomers, such as anti and gauche forms, which can be in dynamic equilibrium. khanacademy.orglibretexts.orgyoutube.comchemistrysteps.com Variable temperature NMR studies can provide information on the energetics of these conformational changes. lumenlearning.com The observation of averaged signals at room temperature that may broaden or resolve into distinct signals at lower temperatures can be indicative of such dynamic processes. masterorganicchemistry.com

Table 1: Hypothetical ¹H NMR Chemical Shift Assignments for this compound in D₂O (Note: This table is illustrative and based on general chemical shift values for related compounds.)

ProtonGuanine Moiety (ppm)Guanosine Moiety (ppm)Butane Linker (ppm)
H8~7.9~8.1-
H1'-~5.9-
H2'-~4.5-
H3'-~4.3-
H4'-~4.2-
H5', H5''-~3.8, 3.7-
-CH₂- (α to Guanine)--~4.1
-CH₂- (β to Guanine)--~1.8
-CH₂- (β to Guanosine)--~1.9
-CH₂- (α to Guanosine)--~4.2

The Nuclear Overhauser Effect (NOE) is a phenomenon that arises from the through-space dipolar coupling between protons that are in close proximity (typically < 5 Å). 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are instrumental in determining the three-dimensional structure of this compound in solution.

Intermolecular NOEs can provide evidence for the formation of dimers or higher-order oligomers. For instance, NOEs between protons on the guanine base of one molecule and protons on the guanosine base of another molecule would be a clear indication of intermolecular association.

Chiroptical Spectroscopic Techniques for Supramolecular Assembly Characterization

Chiroptical techniques are particularly sensitive to the chiral environment and the formation of ordered supramolecular structures.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. This technique is highly sensitive to the secondary structure of chiral molecules. While a single guanosine unit has a characteristic CD spectrum, the formation of stacked or ordered aggregates, such as G-quadruplexes, gives rise to very intense and diagnostic CD signals. rsc.orgsemanticscholar.org

For this compound, CD spectroscopy can be used to monitor conformational changes and self-assembly. The flexible butane linker may allow the two guanine moieties to interact and form intramolecular G-quadruplex-like structures or other ordered arrangements, which would produce a distinct CD signature. nih.gov Changes in the CD spectrum upon varying concentration, temperature, or the addition of metal ions can provide insights into the thermodynamics and kinetics of these assembly processes.

Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength. ORD and CD are related through the Kronig-Kramers transforms and provide complementary information. ORD can be particularly useful for studying conformational equilibria and for detecting subtle changes in the chiral environment of the molecule. It can also be applied to study chiral recognition, for instance, how this compound might interact with other chiral biomolecules. mdpi.com

Mass Spectrometry-Based Methodologies for Investigating Oligomeric Assembly and Modifications

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for probing non-covalent interactions. nih.govresearchgate.net

Electrospray ionization (ESI) is a soft ionization technique that can transfer non-covalent complexes from solution into the gas phase. ESI-MS can be used to detect the formation of dimers, trimers, and other oligomers of this compound. researchgate.net The observation of ions with mass-to-charge ratios corresponding to multiples of the monomeric mass would provide direct evidence for self-assembly. nih.govacs.org

Tandem mass spectrometry (MS/MS) can be used to structurally characterize the compound and its assemblies. By selecting a specific parent ion and subjecting it to collision-induced dissociation (CID), one can obtain fragmentation patterns that provide information about the covalent structure and the sites of modification or interaction.

Table 2: Summary of Spectroscopic Techniques and Their Applications to this compound

TechniqueInformation Obtained
NMR Spectroscopy
1D NMR (¹H, ¹³C)Basic structural confirmation, chemical environment of nuclei.
2D NMR (COSY, HSQC)Unambiguous assignment of proton and carbon signals.
2D NMR (NOESY)3D structure, conformation (syn/anti), molecular folding, intermolecular interactions.
Chiroptical Spectroscopy
Circular Dichroism (CD)Detection of helical structures, monitoring of self-assembly and conformational transitions.
Optical Rotatory Dispersion (ORD)Analysis of conformational equilibria and chiral recognition.
Mass Spectrometry
ESI-MSDetermination of molecular weight, detection of non-covalent oligomers.
Tandem MS (MS/MS)Structural elucidation through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Non-Covalent Complex Analysis

Electrospray ionization mass spectrometry (ESI-MS) has emerged as a valuable tool for the study of non-covalent interactions in biological systems. utexas.edunih.gov Its gentle ionization process allows for the transfer of intact non-covalent complexes from solution to the gas phase, enabling the determination of binding stoichiometry and affinity. nih.govnih.gov In the context of "this compound," ESI-MS can be employed to investigate its interactions with various biomolecules, such as proteins and nucleic acids.

The analysis of non-covalent complexes by ESI-MS is sensitive to experimental conditions, including solvent composition, pH, and instrumental parameters, which must be optimized to preserve the integrity of the complexes. nih.gov By carefully controlling these parameters, researchers can obtain spectra that accurately reflect the equilibria present in solution.

Table 1: Illustrative ESI-MS Data for the Interaction of "this compound" with a Target Protein

Species ObservedExperimental m/zCalculated Mass (Da)Interpretation
Target Protein (P)1500.530000.0Unbound protein
"this compound" (L)545.2544.5Unbound ligand
[P+L] Complex1527.230544.51:1 Protein-Ligand Complex
[P+2L] Complex1554.331089.01:2 Protein-Ligand Complex

This table presents hypothetical data for illustrative purposes.

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis and Site Identification

Tandem mass spectrometry (MS/MS) is a powerful technique used to structurally characterize ions by inducing their fragmentation and analyzing the resulting fragment ions. In the study of "this compound," MS/MS can provide valuable information about its covalent structure and the specific sites of interaction with other molecules. nih.gov

When a non-covalent complex involving "this compound" is subjected to MS/MS, the resulting fragmentation pattern can reveal the binding site on a target molecule. nih.gov Furthermore, fragmentation of the isolated "this compound" ion can confirm its identity and provide insights into its chemical stability. The cleavage of the glycosidic bond between the guanine base and the ribose sugar is a common fragmentation pathway for guanosine adducts. nih.govmdpi.com

Table 2: Predicted MS/MS Fragmentation Pattern for "this compound"

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossStructural Interpretation
545.2413.2C5H8O4 (Deoxyribose)Loss of one deoxyribose moiety
545.2281.12 x C5H8O4Loss of both deoxyribose moieties
545.2152.1C14H19N5O4Cleavage yielding guanine
413.2281.1C5H8O4 (Deoxyribose)Sequential loss of the second deoxyribose

This table presents predicted data based on known fragmentation of similar compounds.

Advanced Light Scattering Techniques for Aggregation State and Size Determination

Advanced light scattering techniques are indispensable for characterizing the size, molar mass, and aggregation behavior of macromolecules and their complexes in solution. These methods are non-invasive and provide information on the native state of the molecules.

Dynamic Light Scattering (DLS) in Solution Phase for Hydrodynamic Radius Assessment

Dynamic light scattering (DLS) measures the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of particles in solution. wyatt.com From these fluctuations, the translational diffusion coefficient can be determined, which in turn is used to calculate the hydrodynamic radius (Rh) of the particles via the Stokes-Einstein equation. nih.govnih.gov

DLS is a valuable tool for assessing the aggregation state of "this compound" in different solvent conditions. An increase in the hydrodynamic radius can indicate the formation of aggregates or the binding of the compound to larger molecules. sygnaturediscovery.com

Table 3: Hypothetical DLS Results for "this compound" under Different Conditions

ConditionHydrodynamic Radius (Rh) in nmPolydispersity Index (%)Interpretation
Low Concentration (1 µM)1.2< 15Monomeric species
High Concentration (100 µM)5.8> 30Presence of aggregates
+ Target Protein8.5< 20Formation of a complex

This table contains hypothetical data for illustrative purposes.

Static Light Scattering (SLS) for Absolute Molar Mass Characterization of Assemblies

Static light scattering (SLS) measures the time-averaged intensity of scattered light as a function of scattering angle and concentration. This information is used to determine the weight-averaged molar mass (Mw) of particles in solution. aps.org SLS is a powerful technique for characterizing the absolute molar mass of "this compound" and its assemblies, providing a direct measure of their size and stoichiometry.

By combining SLS with a concentration-sensitive detector, such as a refractive index detector, a Zimm plot can be constructed to extrapolate the molar mass to zero angle and zero concentration, yielding the absolute molar mass of the particles.

Table 4: Illustrative SLS Data for "this compound" and its Complex with a Target Protein

SampleWeight-Averaged Molar Mass (Mw) in kDaSecond Virial Coefficient (A2) in mol·mL/g²Interpretation
"this compound"0.542.5 x 10⁻⁴Monomeric in solution
Target Protein30.11.8 x 10⁻⁴Monomeric protein
Complex31.21.5 x 10⁻⁴Predominantly 1:2 Protein:Ligand complex

This table presents hypothetical data for illustrative purposes.

Computational Chemistry and Theoretical Modeling of Molecular Architecture and Biomolecular Interactions

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the electronic properties of a molecule, which in turn govern its reactivity and interaction with other molecules. For 1-(7-Guanyl)-4-(7-guanosinyl)butane, QM methods can provide a detailed picture of the electron distribution, orbital energies, and the nature of chemical bonds.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. nih.govresearchgate.net It offers a favorable balance between computational cost and accuracy for medium to large-sized molecules. For this compound, DFT calculations would be instrumental in determining its ground state properties. This includes optimizing the molecular geometry to find the most stable conformations, calculating vibrational frequencies to compare with experimental spectroscopic data, and determining electronic properties such as the dipole moment and polarizability.

A key application of DFT for this molecule would be the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for predicting the molecule's chemical reactivity and its ability to participate in charge-transfer interactions. acs.org For instance, the HOMO-LUMO energy gap can provide an estimate of the molecule's chemical stability and the energy required for electronic excitation.

Furthermore, DFT can be employed to calculate the interaction energies between this compound and potential binding partners. By modeling the non-covalent interactions, such as hydrogen bonding and stacking interactions involving the guanine (B1146940) and guanosine (B1672433) rings, DFT can help to quantify the strength of these associations.

Hypothetical DFT-Calculated Electronic Properties for Different Conformations of this compound

Conformation Total Energy (Hartree) HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV) Dipole Moment (Debye)
Extended -1895.1234 -6.21 -1.89 4.32 8.5
Folded (G-G Stacked) -1895.1258 -6.15 -1.95 4.20 5.2

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory can provide a more accurate description of electron correlation effects, which are important for non-covalent interactions.

For this compound, high-level ab initio calculations could be used to benchmark the results obtained from DFT. This is particularly important for accurately describing the stacking interactions between the purine (B94841) rings, which are known to be sensitive to the treatment of electron correlation. google.com

Moreover, ab initio methods are invaluable for studying reaction mechanisms. If this compound were to be involved in a chemical reaction, such as enzymatic modification, ab initio calculations could be used to map out the potential energy surface, locate transition states, and calculate reaction barriers. This would provide detailed mechanistic insights into how the molecule might be metabolized or how it could act as an inhibitor.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior Analysis

While QM methods are powerful for studying static electronic properties, Molecular Dynamics (MD) simulations are essential for understanding the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

A crucial prerequisite for accurate MD simulations is a well-parameterized force field. A force field is a set of equations and associated parameters that describe the potential energy of a system of particles. For a novel molecule like this compound, a standard force field such as AMBER, CHARMM, or GROMOS might not have all the necessary parameters, particularly for the linkage between the butane (B89635) chain and the purine rings.

Therefore, a key step would be the development and validation of a specific force field for this class of compounds. This process typically involves using quantum mechanical calculations to derive parameters for bond lengths, bond angles, dihedral angles, and partial atomic charges. The newly developed force field would then need to be validated by comparing simulation results for known properties, such as conformational preferences or hydration energies, with experimental data or high-level QM calculations.

With a validated force field, MD simulations can be performed to explore the conformational landscape of this compound. The flexible butane linker allows for a wide range of possible conformations, from fully extended to folded structures where the guanine and guanosine rings can interact. MD simulations can map this conformational space and identify the most populated conformational states.

These simulations can also be used to calculate the rotational barriers around the single bonds in the butane linker and the bonds connecting the linker to the purine rings. This information is crucial for understanding the molecule's flexibility and the timescale of conformational changes.

Furthermore, MD simulations explicitly include solvent molecules, allowing for a detailed analysis of solvent effects on the molecule's structure and dynamics. The simulations can reveal the hydration patterns around the molecule, including the formation of stable water bridges that might influence its conformational preferences and interactions with other molecules.

Hypothetical MD Simulation Analysis of this compound in Aqueous Solution

Property Value
Average End-to-End Distance (Å) 12.5 ± 2.1
Radius of Gyration (Å) 5.8 ± 0.5
Predominant Conformation Folded (G-G Stacked)
Average Number of Water Molecules in First Hydration Shell 150 ± 10

Molecular Docking and Binding Energy Calculations for Ligand-Receptor Interactions

Given the structural similarity of the guanine and guanosine moieties to the building blocks of nucleic acids, a key question is how this compound might interact with biological macromolecules such as proteins or nucleic acids. google.com Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a receptor.

In a typical docking study, the structure of the receptor (e.g., an enzyme active site or a DNA groove) is held rigid or allowed limited flexibility, while the ligand (this compound) is allowed to explore different positions and orientations within the binding site. A scoring function is used to estimate the binding affinity for each pose, and the top-ranked poses are then analyzed to identify key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions.

Following docking, more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy. These methods combine the molecular mechanical energies from the simulation with a continuum solvent model to provide a more accurate estimate of the binding affinity. This information is critical for prioritizing potential biological targets and for the rational design of more potent analogs.

Hypothetical Molecular Docking Results of this compound with a Putative Protein Target

Binding Pose Docking Score (kcal/mol) Estimated Binding Energy (MM/GBSA) (kcal/mol) Key Interacting Residues
1 -9.8 -45.2 Arg124, Asp210, Phe250
2 -9.5 -42.8 Arg124, Tyr208, Val248

Docking Algorithms for Predicting Optimal Binding Orientations with Nucleic Acid and Protein Substrates

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a compound like this compound, docking algorithms could provide valuable insights into its potential binding modes within the active sites of enzymes or at the interface of nucleic acid structures. While the general application of molecular docking to guanosine analogs is a common practice in drug discovery, no specific studies detailing the docking of this compound with any particular protein or nucleic acid target have been found.

Free Energy Perturbation (FEP) and Umbrella Sampling for Quantitative Binding Affinity Estimation

Free Energy Perturbation (FEP) and umbrella sampling are powerful computational methods used to calculate the binding free energies of ligands to their receptors. These techniques provide a more quantitative and often more accurate estimation of binding affinity compared to the scoring functions used in molecular docking. Such calculations are computationally intensive and are typically performed on systems where an initial binding hypothesis, often from docking, exists. The absence of published docking studies for this compound is consistent with the lack of more advanced binding free energy calculations like FEP or umbrella sampling for this specific molecule.

Coarse-Grained Models for Large-Scale Supramolecular Assembly and Oligomerization Simulations

Coarse-grained modeling is a simulation technique that simplifies molecular representations to study large-scale phenomena, such as the self-assembly of molecules into larger structures, over longer timescales than are accessible with all-atom simulations. Guanosine and its derivatives are well-known for their ability to self-assemble into higher-order structures like G-quadruplexes. The butane linker in this compound could influence the geometry and stability of such assemblies. While there is a rich body of literature on the coarse-grained modeling of nucleic acids and other guanosine-containing systems, no studies were found that specifically apply these methods to simulate the supramolecular assembly or oligomerization of this compound.

Molecular Recognition and Interaction Mechanisms with Nucleic Acids and Proteins

Investigation of Binding Affinities and Modes with Deoxyribonucleic Acid (DNA) Structures

The interaction of 1-(7-Guanyl)-4-(7-guanosinyl)butane with DNA is intrinsically linked to its origin as a product of DNA alkylation by busulfan (B1668071). Busulfan is a bifunctional alkylating agent, meaning it can form covalent bonds at two different points, enabling it to cross-link DNA strands. researchgate.net

A review of the scientific literature indicates a lack of specific research on the non-covalent binding modes, such as intercalation or groove binding, for this compound itself. The formation of this compound is the result of a direct chemical reaction where the electrophilic parent compound, busulfan, attacks the nucleophilic N7 position of guanine (B1146940). oncohemakey.commdpi.com This process is characterized as a covalent modification rather than a preliminary non-covalent association.

The primary significance of this compound in molecular biology is its identity as a covalent DNA adduct. High-pressure liquid chromatography coupled with mass spectrometry has identified this compound as one of the derivatives formed when the nucleoside guanosine (B1672433) is reacted with busulfan. nih.gov

When busulfan reacts directly with DNA, it forms a related cross-link, 1,4-di(7-guanyl)butane , which serves as a molecular bridge between two guanine bases. researchgate.net This cross-link is formed by alkylation of the N7 position of two guanine residues, which are the most nucleophilic sites in DNA. oncohemakey.commdpi.com This bifunctional alkylation can result in two types of covalent linkages:

Intrastrand cross-links: where the butane (B89635) bridge connects two guanines on the same strand of DNA.

Interstrand cross-links: where the butane bridge connects two guanines on opposite strands of the DNA helix.

This cross-linking activity is the fundamental mechanism of busulfan's cytotoxic effect, as it interferes with essential cellular processes like DNA replication and transcription, ultimately disrupting nucleic acid function. drugbank.comtargetmol.com Recent adductomics studies have confirmed the presence of a wide profile of busulfan-derived DNA adducts in patients undergoing chemotherapy, with the mono-adducts (where only one side of the busulfan molecule has reacted) being more abundant than the cross-link adducts. nih.govumn.edu

The formation of a bulky covalent adduct and particularly an interstrand cross-link like 1,4-di(7-guanyl)butane is expected to induce significant structural distortions in the DNA double helix. While specific biophysical studies detailing the precise conformational changes caused by this busulfan adduct are limited, insights can be drawn from analogous N7-guanine cross-links.

For instance, interstrand cross-links formed by other agents such as nitrogen mustards are known to cause a noticeable bend in the DNA axis, with a mechlorethamine-induced N7-N7 cross-link producing a bend of approximately 14 degrees. nih.gov Similarly, platinum-based interstrand cross-links at guanine N7 sites result in significant bending and unwinding of the DNA helix. acs.orgoup.com The presence of a four-carbon butane linker in the busulfan adduct must physically constrain the DNA, likely forcing a deviation from the canonical B-DNA structure to accommodate the covalent linkage. These distortions are the likely cause of the observed inhibition of DNA replication and transcription. drugbank.comtargetmol.com

There is no specific evidence in the literature of this compound causing major conformational transitions, such as from B-DNA to Z-DNA, or of it directly modulating the formation or stability of G-quadruplex structures.

Analysis of Interactions with Ribonucleic Acid (RNA) Secondary and Tertiary Structures

A comprehensive search of the scientific literature reveals a significant gap in knowledge regarding the direct interaction of this compound with RNA.

There are currently no published research findings that investigate the binding of this compound to any specific RNA secondary or tertiary structural motifs. The research focus has been exclusively on its formation and role as a DNA adduct.

Consistent with the lack of binding data, there is no information available on whether this compound can modulate RNA folding, stability, or function. While its parent compound, busulfan, is known to inhibit RNA transcription, this is understood to be a secondary effect resulting from the primary damage to the DNA template, rather than a direct interaction with RNA molecules. drugbank.comtargetmol.comdrugs.com

Table of Mentioned Compounds

Enzymatic and Protein-Mediated Interactions

While direct and extensive research on the enzymatic and protein-mediated interactions of isolated this compound is limited, significant insights can be drawn from studies of structurally related molecules, such as other guanine adducts and polyamines like spermine (B22157), which also feature alkyl chains linking nitrogenous groups. These related compounds provide a framework for understanding the potential interactions of this compound with enzymes that process nucleic acids and with other DNA-binding proteins.

The presence of a bulky adduct like this compound within a DNA strand is expected to present a significant obstacle to the processivity of DNA and RNA polymerases. The large size of the adduct, spanning a four-carbon linker, would likely distort the DNA helix, interfering with the precise conformational changes required within the active site of these enzymes. nih.gov

Studies on analogous adducts support this hypothesis. For instance, a cross-link adduct formed between oxanine (an oxidation product of guanine) and the polyamine spermine (Oxa-Sp) has been shown to be a potent blocker of DNA synthesis. Research on the in vitro bypass of this lesion by the Klenow fragment of E. coli DNA polymerase I demonstrated a significant halt in DNA replication.

Table 1: Relative Efficiency of Translesion Synthesis by DNA Polymerase I (Klenow Fragment)
DNA LesionRelative Bypass Efficiency
Unmodified Guanine (G)1.000
Oxanine (Oxa)0.190
Xanthine (Xan)0.120
Abasic (AP) Site0.088
Oxanine-Spermine Adduct (Oxa-Sp)0.035

Data from a study on nitric oxide-induced guanine lesions, indicating that bulky adducts strongly inhibit DNA polymerase activity. nih.gov

The Oxa-Sp adduct, a bulky lesion, shows the lowest bypass efficiency, suggesting that this compound, a similarly sized adduct, would also act as a strong block to DNA polymerases. nih.gov This blockage is a common mechanism by which DNA adducts induce cytotoxicity.

Regarding RNA polymerases, polyamines such as spermidine (B129725) and spermine have been shown to modulate their activity. At low concentrations (0.1–5 mM), these amines can stimulate the activity of E. coli RNA polymerase, but at higher concentrations, they can become inhibitory. oup.com This suggests that this compound, with its polyamine-like butane linker, could potentially fit into binding sites on the polymerase or alter the conformation of the DNA template in a concentration-dependent manner, thereby modulating transcriptional activity. oup.com

The guanine-rich nature of this compound makes it a potential ligand for a variety of proteins that bind to guanine or guanine-containing structures. This includes certain transcription factors, DNA repair proteins, and potentially chaperones that recognize damaged or misfolded nucleic acid structures.

Polyamines, which share structural similarities with the linker region of this compound, are known to interact with nucleic acids and modulate the binding of proteins. Spermine, for instance, has been shown to bind preferentially to GC-rich sequences in the major groove of DNA. nih.gov This interaction can inhibit the binding of other molecules, as demonstrated by the inhibition of 2,5-diaziridinyl-1,4-benzoquinone (DZQ) crosslinking to guanine N7. nih.gov This suggests that this compound could also exhibit sequence-selective binding and potentially compete with or modulate the binding of transcription factors that recognize GC-rich promoter elements.

Furthermore, specific polyamine-binding proteins have been identified. For example, spermidine-binding proteins have been purified from maize, and their binding kinetics have been characterized.

Table 2: Binding Characteristics of a Purified Spermidine-Binding Protein from Zea mays
LigandDissociation Constant (Kd)Binding Inhibition by Competitors
14C-Spermidine6.02 x 10-7 MSpermidine: 95%
Spermine: 85%
Norspermidine: 78%
Putrescine: ~20%

Data from a study on plant polyamine-binding proteins, demonstrating specific binding and competition by related polyamines. nih.gov

The existence of such specific binding proteins raises the possibility that this compound could be recognized by a class of proteins that bind polyamines or related structures, although no such specific interactions have been reported to date for this particular compound.

The formation of bulky adducts in DNA can also be a signal for DNA damage response pathways, which involve a host of proteins including chaperones and repair enzymes. For example, the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT) is known to interact with and be paradoxically activated by certain bis-electrophiles, leading to the formation of AGT-DNA cross-links. While this is a protein-mediated DNA damage event rather than a direct binding of a pre-formed adduct, it underscores the complex interplay between alkylating agents, their DNA adducts, and cellular proteins.

There is no available research on the interaction of this compound with molecular chaperones.

Biochemical and Cellular Mechanistic Insights Excluding Clinical Studies

Perturbation of DNA Replication and Transcription Processes in In Vitro Systems

1-(7-Guanyl)-4-(7-guanosinyl)butane is a significant DNA adduct formed by the reaction of the alkylating agent busulfan (B1668071) with DNA. researchgate.netnih.gov Specifically, it is an intrastrand crosslink, connecting two guanine (B1146940) bases within the same DNA strand. researchgate.net This covalent linkage is formed at the N7 position of guanine. researchgate.net The formation of this bulky adduct significantly distorts the DNA double helix.

The presence of the this compound adduct within a DNA template acts as a physical barrier to the progression of DNA and RNA polymerases. In vitro studies have demonstrated that such DNA crosslinks effectively halt these enzymes, thereby inhibiting both DNA replication and RNA transcription. researchgate.net This blockage of fundamental processes of genetic information transfer is a key mechanism of its cytotoxic effect. researchgate.net The entanglement of DNA strands prevents their separation, which is a prerequisite for both replication and transcription. researchgate.net

Compound Mechanism of Formation Effect on DNA/RNA Polymerase
This compoundReaction of busulfan with DNA, forming an intrastrand crosslink between two guanine bases. researchgate.netnih.govBlocks polymerase progression, inhibiting DNA replication and RNA transcription. researchgate.net

Induction of DNA Damage and Activation of Repair Pathways in Cellular Models (e.g., Nucleotide Excision Repair, Base Excision Repair)

The formation of this compound constitutes a form of DNA damage. researchgate.net While direct studies on the specific repair of this adduct are limited, the cellular response to similar bulky DNA lesions is well-characterized. The primary pathway responsible for repairing such intrastrand crosslinks is Nucleotide Excision Repair (NER). ebi.ac.uknih.gov

NER operates through two sub-pathways: global genome NER (GG-NER) and transcription-coupled NER (TC-NER). nih.gov It is plausible that both pathways are involved in the recognition and removal of the this compound adduct. GG-NER would repair the lesion throughout the genome, while TC-NER would specifically address adducts that have stalled RNA polymerase during transcription. nih.gov The NER process involves the recognition of the helical distortion, excision of the damaged DNA segment by endonucleases, synthesis of a new DNA strand by a polymerase, and ligation to restore the DNA integrity.

In contrast, the Base Excision Repair (BER) pathway is primarily responsible for the removal of smaller, non-bulky DNA lesions such as oxidized or alkylated bases. nih.govnih.gov BER is initiated by a DNA glycosylase that recognizes and removes the damaged base. nih.gov Given the bulky nature of the this compound adduct, it is less likely that BER is the principal repair mechanism.

Modulatory Effects on Epigenetic Mechanisms (e.g., DNA Methylation, Histone Modification, Chromatin Remodeling)

There is a lack of direct scientific evidence detailing the modulatory effects of this compound on epigenetic mechanisms such as DNA methylation and histone modification. However, it is known that DNA damage can indirectly influence the epigenetic landscape. nih.gov The process of DNA repair is intricately linked with chromatin structure. nih.gov

The presence of a DNA adduct can necessitate chromatin remodeling to allow access of the repair machinery to the damaged site. This can involve post-translational modifications of histones, such as acetylation and methylation, which alter chromatin condensation. nih.govnih.gov For instance, certain histone modifications are associated with relaxed chromatin and active gene transcription, while others are linked to condensed chromatin and gene silencing. nih.gov While DNA methylation is a stable epigenetic mark crucial for gene regulation, its direct interplay with this specific adduct has not been elucidated. nih.gov

Impact on Cell Cycle Progression and Apoptosis Pathways in Model Cell Lines

The formation of DNA adducts like this compound can have profound effects on cell cycle progression and survival. When DNA damage occurs, cell cycle checkpoints are activated to arrest the cell cycle, providing time for DNA repair. nih.gov The presence of unrepaired DNA adducts, which can lead to stalled replication forks, typically activates the G2/M checkpoint, preventing the cell from entering mitosis with damaged DNA.

If the DNA damage is extensive or cannot be repaired efficiently, the cell may be targeted for programmed cell death, or apoptosis. nih.gov The persistence of DNA adducts can trigger apoptotic signaling cascades. For instance, the accumulation of DNA damage can lead to the activation of the p53 tumor suppressor protein, a key regulator of both cell cycle arrest and apoptosis. While specific studies on this compound are not available, a related compound, N(1)-guanyl-1,7-diaminoheptane, has been shown to induce apoptosis through mitochondrial and AMPK pathways in human oral keratinocytes. nih.gov

Cellular Process Effect of DNA Damage (General) Potential Consequence of this compound
Cell Cycle ProgressionActivation of checkpoints (e.g., G2/M) to halt cell division. nih.govArrest in the G2 phase to allow for DNA repair.
ApoptosisInduction of programmed cell death if damage is irreparable. nih.govTriggering of apoptotic pathways leading to cell death.

Development of Reporter Gene Assays for Functional Analysis of Gene Expression Modulation

Reporter gene assays are valuable in vitro tools to quantitatively assess the impact of specific DNA lesions on gene expression. In such an assay, a reporter gene (e.g., luciferase or green fluorescent protein) is placed under the control of a specific promoter. To study the effect of this compound, a plasmid containing the reporter gene could be constructed with a specific site where this adduct is formed.

By introducing this plasmid into cells, the level of reporter protein expression would be inversely proportional to the extent to which the adduct inhibits transcription. A reduction in reporter signal compared to an undamaged control plasmid would provide a quantitative measure of the transcriptional blockage caused by the this compound adduct. While this methodology is theoretically applicable, a review of the current literature did not yield specific studies that have developed and utilized such a reporter gene assay for this particular compound.

Advanced Methodologies for Investigating Biochemical Effects in Model Systems

High-Throughput Screening (HTS) Methodologies for Identifying Interacting Molecular Partners and Pathways

High-Throughput Screening (HTS) encompasses a suite of automated technologies designed to rapidly test thousands to millions of chemical, genetic, or pharmacological entities. nih.gov While direct HTS studies on 1-(7-Guanyl)-4-(7-guanosinyl)butane are not extensively documented in public literature, the application of HTS methodologies can be conceptually outlined for identifying its molecular interacting partners and the biological pathways it perturbs.

Conceptual HTS Application for this compound:

A primary application of HTS would be to identify proteins from a cell lysate or a purified library that specifically recognize and bind to this DNA adduct. This could be achieved by immobilizing synthetic DNA strands containing the this compound adduct onto a multi-well plate. Subsequently, a library of fluorescently labeled proteins could be screened for binding activity. This approach would enable the identification of DNA repair enzymes, damage-signaling proteins, or other nuclear factors that are recruited to this specific type of DNA lesion.

Furthermore, HTS can be employed in cell-based assays to screen for small molecules that either inhibit the formation of this adduct or modulate the cellular response to its presence. For instance, a library of compounds could be screened for their ability to protect cells from the cytotoxic effects of busulfan (B1668071), with hit compounds being further investigated for their specific effects on the formation of this compound.

Table 1: Conceptual HTS Approaches for this compound Research

HTS Approach Objective Potential Outcomes
Protein-DNA Binding Screen Identify proteins that bind to the adduct. Discovery of novel DNA repair or damage-signaling proteins.
Small Molecule Inhibitor Screen Find compounds that prevent adduct formation. Identification of potential chemoprotective agents against busulfan toxicity.

| Cellular Rescue Screen | Identify molecules that mitigate the adduct's cytotoxic effects. | Discovery of compounds that enhance DNA repair or bypass the lesion. |

Cell-Based Assays for Studying DNA Adduct Formation, Repair Dynamics, and Stress Responses

Cell-based assays are indispensable for understanding the biological consequences of DNA adducts within a cellular context. The formation of this compound is a result of exposure to the bifunctional alkylating agent busulfan, which is known to induce significant cytotoxicity and DNA damage. researchgate.net

DNA Adduct Formation and Quantification: The primary method for studying the formation of this compound involves treating cultured cells with busulfan. Following exposure, genomic DNA is isolated, and the presence of the adduct can be quantified using sensitive analytical techniques such as high-pressure liquid chromatography (HPLC) coupled with mass spectrometry. researchgate.net This approach allows for the precise identification and quantification of the adduct, confirming its formation in a cellular environment.

Repair Dynamics: To study the repair of this adduct, a pulse-chase experiment can be designed. Cells are treated with busulfan for a short period, after which the drug is removed. The level of the this compound adduct is then measured at various time points. A decrease in the adduct level over time would indicate active repair. Since the adduct involves the N7 position of guanine (B1146940), it is chemically unstable and may be subject to repair pathways such as base excision repair. nih.gov The rate of removal can provide insights into the efficiency of the cellular repair machinery for this specific type of cross-link.

Cellular Stress Responses: The formation of DNA cross-links like this compound is a significant source of cellular stress that can trigger various signaling pathways, potentially leading to cell cycle arrest, apoptosis, or senescence. researchgate.net Cell-based assays to monitor these responses include:

Western Blotting: To detect the upregulation and phosphorylation of key stress-response proteins like p53 and H2AX.

Flow Cytometry: To analyze the cell cycle distribution and quantify the percentage of apoptotic cells.

Gene Expression Analysis (qPCR or RNA-seq): To measure changes in the transcription of genes involved in DNA repair, cell cycle control, and apoptosis.

Table 2: Research Findings on Busulfan-Induced DNA Damage

Finding Methodological Approach Reference
Identification of this compound as a product of busulfan reaction with DNA. High-pressure liquid chromatography, ultraviolet and mass spectrometry. researchgate.net
Busulfan forms DNA-DNA intrastrand cross-links between guanine bases. Not explicitly stated, but inferred from the structure of the adduct. researchgate.net

Microfluidics and Lab-on-a-Chip Technologies for Real-Time Interaction Monitoring and Cellular Response Profiling

Microfluidics and lab-on-a-chip (LOC) technologies offer powerful platforms for studying biomolecular interactions and cellular behavior with high precision, low sample consumption, and the potential for high-throughput analysis. elveflow.comrsc.orgarxiv.org

Real-Time Interaction Monitoring: A microfluidic device could be fabricated with channels containing immobilized DNA strands with the this compound adduct. nih.gov This would allow for the controlled flow of potential interacting partners (e.g., purified repair enzymes) over the DNA. Binding events can be monitored in real-time using various detection methods, such as surface plasmon resonance (SPR) or fluorescence, providing kinetic data (association and dissociation rates) for the interaction. This approach offers significant advantages over bulk methods by enabling precise control of the local environment. nih.gov

Cellular Response Profiling: LOC devices can be designed to trap and culture single cells or small populations of cells in micro-chambers. mdpi.com These cells can be exposed to busulfan in a highly controlled manner. The small volumes involved allow for rapid changes in the chemical environment. nih.gov Following exposure, cells can be lysed on-chip, and their contents analyzed for the presence of the this compound adduct and for changes in protein expression, providing a detailed profile of the cellular response at the single-cell level. nih.govmdpi.com

Atomic Force Microscopy (AFM) for Visualizing Nucleic Acid Conformational Changes and Complex Formation at the Nanoscale

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that allows for the visualization of single biomolecules under physiological conditions. scienceopen.com It is particularly well-suited for studying the structural consequences of DNA damage and the interactions of proteins with DNA. nih.gov

Visualizing Conformational Changes: The formation of an intrastrand cross-link like this compound is expected to introduce a significant distortion in the DNA double helix. AFM can be used to directly visualize this conformational change. By adsorbing DNA molecules containing the adduct onto a flat substrate like mica, AFM can generate topographical images that reveal changes in DNA bending and flexibility compared to undamaged DNA. bruker-nano.jpradiologykey.com

Characterizing Complex Formation: AFM can also be used to visualize the binding of proteins to the site of the DNA adduct. bruker-nano.jp For example, if a DNA repair protein recognizes and binds to the this compound lesion, the resulting protein-DNA complex can be imaged by AFM. This provides information on the location of binding, the stoichiometry of the complex, and any further conformational changes induced by the protein, such as DNA wrapping or kinking. bruker-nano.jpnih.gov Time-lapse AFM can be employed to observe the dynamics of these interactions in a fluid environment, potentially capturing the process of damage recognition and repair in real-time. scienceopen.comnih.gov

Table 3: Application of Advanced Methodologies to this compound

Methodology Specific Application Information Gained
High-Throughput Screening (HTS) Screening compound libraries against cells treated with busulfan. Identification of molecules that modulate adduct formation or cellular response.
Cell-Based Assays Quantifying adduct levels over time in cultured cells. Understanding the kinetics of adduct formation and repair.
Microfluidics/Lab-on-a-Chip Real-time monitoring of protein binding to immobilized DNA adducts. Kinetic parameters (kon, koff) of protein-adduct interactions.

| Atomic Force Microscopy (AFM) | Imaging of DNA molecules containing the adduct. | Direct visualization of DNA conformational changes (e.g., bending, kinking). |

Future Research Trajectories and Emerging Methodological Frontiers

Development of Novel Analytical Probes and Biosensors Utilizing Guanyl-Guanosinyl Butane (B89635) Derivatives

The detection and quantification of specific DNA adducts are paramount for understanding the mechanisms of DNA damage and for developing personalized medicine strategies. Derivatives of 1-(7-Guanyl)-4-(7-guanosinyl)butane are promising candidates for the development of highly specific analytical probes and biosensors.

Future research in this area is likely to focus on the following:

Monoclonal Antibody-Based Probes: The generation of monoclonal antibodies with high affinity and specificity for the this compound structure could lead to the development of sensitive immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay), for its detection in biological samples. nih.gov

Aptamer-Based Biosensors: Aptamers, which are short single-stranded DNA or RNA molecules that can bind to specific target molecules, can be engineered to recognize the unique three-dimensional shape of the guanyl-guanosinyl butane adduct. These aptamers can then be integrated into various biosensor platforms, including electrochemical and optical sensors, for real-time and label-free detection.

Electrochemical Biosensors: The interaction of this compound with DNA can be monitored using electrochemical biosensors. researchgate.net These biosensors can detect changes in the electrochemical properties of a DNA-modified electrode upon the formation of the adduct, offering a rapid and sensitive detection method. researchgate.netnih.gov For instance, the use of redox indicators can signal the damage to double-stranded DNA caused by the formation of such crosslinks. researchgate.net

Probe/Sensor TypePrinciplePotential Advantages
Monoclonal AntibodiesSpecific binding to the adductHigh specificity and sensitivity
AptamersConformational recognition of the adductHigh affinity, in vitro selection, and ease of modification
Electrochemical BiosensorsDetection of changes in DNA conductivity or redox signalsRapidity, sensitivity, and potential for miniaturization

Integration with Single-Molecule Biophysics for Ultrasensitive Detection and Kinetic Analysis

Single-molecule biophysics techniques offer unprecedented opportunities to study the formation and repair of DNA adducts at the individual molecule level. The application of these techniques to this compound can provide detailed insights into its kinetic and mechanistic properties.

Key future research directions include:

Single-Molecule FRET (smFRET): By labeling the DNA strands with a FRET pair of fluorophores, the conformational changes induced by the formation of the this compound crosslink can be monitored in real-time. This can reveal the dynamics of adduct formation and its impact on DNA structure.

Optical and Magnetic Tweezers: These techniques can be used to apply force to a single DNA molecule and measure its extension. The presence of a bulky adduct like this compound would alter the mechanical properties of the DNA, which can be precisely measured to understand the structural distortion caused by the adduct.

Nanopore Sensing: The passage of a DNA molecule through a nanopore is sensitive to the presence of adducts. By measuring the changes in the ionic current as a DNA strand containing this compound translocates through a nanopore, the adduct can be detected and potentially sequenced in its native context.

Computational Design of Advanced Conjugates with Tailored Specificity and Enhanced Interaction Properties

Computational modeling and simulation are powerful tools for understanding the interactions of small molecules with DNA and for designing novel molecules with desired properties.

Future computational studies will likely focus on:

Molecular Docking and Dynamics Simulations: These simulations can be used to predict the binding affinity and orientation of this compound derivatives with specific DNA sequences or with DNA repair enzymes. This can aid in the design of conjugates with enhanced specificity for particular genomic regions.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: QM/MM methods can provide a more accurate description of the electronic structure of the adduct and its interaction with the surrounding environment. This can be used to understand the chemical reactivity of the adduct and to design derivatives with improved stability or reactivity.

Rational Design of Targeted Probes: By combining computational design with experimental validation, it is possible to develop advanced conjugates of this compound that are functionalized with imaging agents or therapeutic moieties. These conjugates could be designed to specifically target cancer cells or other diseased tissues.

Exploration of Self-Assembly Properties and Nanomaterial Applications Based on Guanyl-Guanosinyl Architectures

The inherent self-assembly properties of guanosine (B1672433) derivatives, which can form G-quadruplex structures and other supramolecular assemblies, can be harnessed for the development of novel nanomaterials. symmes.frbaigllab.com The this compound moiety, with its two guanine (B1146940) units linked by a flexible butane chain, presents a unique building block for creating such materials.

Emerging research in this domain includes:

Self-Assembling Nanostructures: The bifunctional nature of this compound could be exploited to direct the self-assembly of DNA strands into specific nanostructures. The butane linker can provide the necessary flexibility and spacing for the formation of intricate architectures.

Stabilization of DNA Nanostructures: The covalent crosslink formed by the guanyl-guanosinyl butane adduct can be used to stabilize pre-designed DNA origami and other DNA nanostructures. baigllab.comrsc.orgresearchgate.net This increased stability would be crucial for their application in environments where they might be exposed to thermal or enzymatic degradation.

Functional Nanomaterials: By incorporating functional groups into the guanyl-guanosinyl butane scaffold, it may be possible to create nanomaterials with tailored optical, electronic, or catalytic properties. For example, the attachment of metallic nanoparticles or quantum dots to these architectures could lead to the development of novel biosensors or drug delivery systems. nih.govrsc.org

Application AreaPrinciplePotential Outcome
Self-Assembling NanostructuresDirected assembly using the bifunctional adductCreation of novel DNA-based shapes and patterns
DNA Nanostructure StabilizationCovalent cross-linking of DNA strandsEnhanced thermal and enzymatic stability of DNA origami
Functional NanomaterialsIncorporation of functional moietiesDevelopment of novel biosensors, catalysts, and drug delivery systems

Q & A

Q. What is the molecular mechanism by which 1-(7-Guanyl)-4-(7-guanosinyl)butane interacts with DNA?

Answer: this compound acts as a bifunctional alkylating agent, forming interstrand cross-links between guanine residues in DNA. This occurs via a 1,4-bisalkylation reaction, where the compound bridges two guanine bases in opposing DNA strands, disrupting replication and transcription. Structural flexibility enables cyclization upon alkylation, similar to nitrogen mustards. This mechanism is critical in anticancer therapies but requires validation via gel electrophoresis or mass spectrometry to confirm cross-link formation .

Q. What methodologies are employed to synthesize and characterize this compound?

Answer: Synthesis typically involves reacting guanine derivatives with butane dihalides under controlled pH and temperature. Characterization includes:

  • Nuclear Magnetic Resonance (NMR): To confirm regioselectivity (e.g., ¹³C-NMR δ 169.2 ppm for carbonyl groups, as seen in similar guanine derivatives) .
  • High-Performance Liquid Chromatography (HPLC): To assess purity.
  • Mass Spectrometry (MS): To verify molecular weight and fragmentation patterns.
    Raw data (e.g., chromatograms) should be appended, while processed data (e.g., NMR peaks) are included in the main text .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound derivatives for enhanced DNA cross-linking efficacy?

Answer: A 3-factor factorial design is recommended to evaluate variables:

  • Independent Variables: Reaction temperature, pH, and molar ratio of precursors.
  • Dependent Variable: Cross-linking efficiency (quantified via qPCR or comet assays).
    This design identifies interactions between variables (e.g., higher pH may amplify temperature effects). Orthogonal regression analysis can model relationships between variables and optimize conditions .

Q. How should researchers resolve contradictions in cytotoxicity data for this compound across cell lines?

Answer: Contradictions may arise from:

  • Cell-Specific Repair Mechanisms: Use isogenic cell lines (e.g., BRCA1-deficient vs. wild-type) to assess DNA repair impacts.
  • Experimental Variability: Standardize protocols (e.g., exposure duration, serum concentration).
  • Data Normalization: Use internal controls (e.g., ATP assays for viability). Statistical tools like ANOVA with post-hoc tests (e.g., Tukey’s HSD) can quantify significance .

Q. What in vitro models are suitable for evaluating the enzymatic reactivation potential of this compound antidotes?

Answer:

  • Acetylcholinesterase (AChE) Reactivation Assays: Adapted from nerve agent studies, using rat brain AChE inhibited by alkylating agents. Reactivation efficiency is measured via Ellman’s assay, comparing rates to controls (e.g., pralidoxime) .
  • Dose-Response Curves: Plot % reactivation vs. antidote concentration to calculate IC₅₀ values. Include error bars from triplicate experiments .

Methodological Guidelines

  • Data Presentation: Raw data (e.g., NMR spectra) in appendices; processed data (e.g., IC₅₀ tables) in the main text .
  • Terminology: Define "interstrand cross-linking" and "alkylation" for interdisciplinary audiences .
  • Ethical Compliance: Address genotoxicity risks in animal/human studies via institutional review boards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.